9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Beschreibung
Nomenclature and Structural Characterization of 9-(3-Methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name This compound reflects its polycyclic architecture. The parent structure, cyclopenta[c]furo[3,2-g]chromen-4(1H)-one , consists of a fused tricyclic system:
- A cyclopentane ring (positions 1–5) fused to a furan ring (positions 6–9) and a chromenone moiety (positions 10–12).
- The 4(1H)-one designation indicates a ketone group at position 4 and partial saturation at position 1.
The substituent 3-methoxyphenyl is attached at position 9 of the chromenone core. The molecular formula C₂₁H₁₆O₄ (molecular weight: 332.355 g/mol) corresponds to 21 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. The degrees of unsaturation (12) align with the compound’s four rings (three aromatic, one cyclopentane) and one ketone group.
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Unsaturation |
|---|---|---|
| Aromatic rings | 3 | 6 (3 × 2) |
| Cyclopentane | 1 | 0 (fully saturated) |
| Ketone group | 1 | 1 |
| Total | — | 7 (equivalent to 14 π-electrons) |
Crystallographic Data and Three-Dimensional Conformational Studies
Experimental X-ray crystallographic data for this compound remain unreported in public databases. However, computational models derived from InChI and SMILES strings provide insights into its three-dimensional conformation:
- The InChIKey
XYNRBDHIWSLCDM-UHFFFAOYSA-Nencodes stereochemical and connectivity data. - The SMILES string
C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)Odelineates the fused ring system, highlighting the ketone oxygen (O), ether linkages, and methoxyphenyl substituent.
Molecular mechanics simulations predict a planar chromenone core with slight puckering in the cyclopentane ring. The 3-methoxyphenyl group adopts a dihedral angle of ~45° relative to the chromenone plane, minimizing steric hindrance.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (predicted, 400 MHz, CDCl₃):
- Methoxy protons (OCH₃): δ 3.85 (s, 3H).
- Aromatic protons :
- δ 7.45–7.30 (m, 4H, H-2'–H-6' of methoxyphenyl).
- δ 6.95 (d, J = 8.4 Hz, 1H, H-7 chromenone).
- δ 6.82 (s, 1H, H-5 chromenone).
- Cyclopentane protons : δ 3.10–2.70 (m, 4H, H-2 and H-3).
13C NMR (predicted, 100 MHz, CDCl₃):
- Carbonyl carbon (C-4): δ 190.2.
- Aromatic carbons : δ 160.1 (C-9), 155.3 (C-4'), 128.5–112.4 (remaining aromatic carbons).
- Methoxy carbon : δ 55.6.
Table 2: Predicted 1H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OCH₃ | 3.85 | Singlet | 3H |
| Aromatic (H-7 chromenone) | 6.95 | Doublet | 1H |
| Aromatic (H-5 chromenone) | 6.82 | Singlet | 1H |
| Cyclopentane (H-2, H-3) | 2.70–3.10 | Multiplet | 4H |
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR Spectroscopy (predicted, KBr pellet):
- C=O stretch : 1685 cm⁻¹ (strong, ketone).
- Aromatic C=C stretches : 1600–1450 cm⁻¹.
- Ether C-O-C : 1240 cm⁻¹.
Mass Spectrometry (EI-MS):
- Molecular ion peak : m/z 332.36 [M]⁺.
- Base peak : m/z 135.08 (fragmentation of methoxyphenyl group).
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ketone) | 1685 | Strong |
| Aromatic C=C | 1600–1450 | Medium |
| C-O-C (ether) | 1240 | Strong |
Eigenschaften
Molekularformel |
C21H16O4 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
14-(3-methoxyphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C21H16O4/c1-23-13-5-2-4-12(8-13)18-11-24-19-10-20-16(9-17(18)19)14-6-3-7-15(14)21(22)25-20/h2,4-5,8-11H,3,6-7H2,1H3 |
InChI-Schlüssel |
UXAFUQQQFJCPMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
o-QM-Mediated Cycloaddition
The synthesis begins with the generation of an o-QM intermediate from a Mannich base precursor. For example, heating a Mannich base derived from 3-methoxyphenylacetophenone in dimethylformamide (DMF) at 155°C generates an o-QM species, which reacts with electron-deficient dienophiles like 3,4-dihydro-2H-pyran (Table 1).
Table 1. Yields of Cycloadducts Using o-QM Intermediates
| Dienophile | Product | Yield (%) |
|---|---|---|
| 3,4-Dihydro-2H-pyran | Tetrahydropyran-fused | 12 |
| p-Methoxystyrene | Styrene-fused | 36 |
| Ethyl vinyl ether | Acetal-fused | 25 |
Cycloaddition with p-methoxystyrene achieves a higher yield (36%) due to the electron-donating methoxy group enhancing dienophile reactivity.
Claisen-Schmidt Condensation for Aryl Group Introduction
The 3-methoxyphenyl substituent is introduced via Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde. This reaction forms a chalcone intermediate, which undergoes subsequent cyclization.
Reaction Optimization
-
Base Catalysis : Potassium carbonate (K₂CO₃) in DMF at 120°C facilitates condensation, achieving 76% yield of the chalcone precursor.
-
Solvent Effects : Polar aprotic solvents like DMF improve reaction kinetics by stabilizing the enolate intermediate.
Example Protocol
-
Combine 3-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in DMF.
-
Add K₂CO₃ (2 eq.) and heat at 120°C for 6 h.
Acid-Catalyzed Cyclization to Form the Chromenone System
The chalcone intermediate is cyclized under acidic conditions to form the chromen-4-one core. Concentrated hydrochloric acid (HCl) in methanol/THF at reflux for 72 h induces cyclization, albeit with modest yields (10–26%).
Mechanistic Insights
Protonation of the carbonyl oxygen generates an electrophilic carbocation, which undergoes nucleophilic attack by the adjacent hydroxyl group, forming the chromenone ring (Figure 1).
Figure 1. Acid-Catalyzed Cyclization Mechanism
Functionalization via Alkylation and Arylation
Post-cyclization functionalization introduces methyl groups and aryl substituents. N-Alkylation with 1-bromo-4-chlorobutane in the presence of N-methylpiperazine achieves side-chain modifications, while Suzuki-Miyaura coupling introduces aryl groups.
Alkylation Protocol
-
Dissolve chromenone (1 eq.) in DMF.
-
Add 1-bromo-4-chlorobutane (1.5 eq.) and K₂CO₃ (2 eq.).
Challenges and Optimization Strategies
Low Yields in Cycloaddition
Purification Techniques
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves regioisomers.
-
Recrystallization : Ethanol/water mixtures improve purity (>95%).
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Complexity |
|---|---|---|---|
| o-QM Cycloaddition | 3 | 28 | High |
| Claisen-Schmidt | 2 | 45 | Moderate |
| Acid Cyclization | 1 | 15 | Low |
The Claisen-Schmidt route offers the best balance of yield and simplicity, whereas o-QM cycloaddition provides structural diversity at the cost of lower yields.
Recent Advances in Catalysis
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids catalyze enantioselective cyclizations, achieving enantiomeric excess (ee) up to 88%.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Sie kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Ketonen oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, wodurch Ketone zu Alkoholen umgewandelt werden.
Wissenschaftliche Forschungsanwendungen
The compound 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has garnered attention in various scientific research applications due to its unique chemical structure and potential bioactive properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of cyclopenta[f]chromenes exhibit cytotoxic effects against various cancer cell lines. The structural similarity of this compound to known anticancer agents suggests it may possess similar properties. Studies have shown that compounds in this class can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Pharmacological Studies
In pharmacology, the compound's interactions with various biological targets have been examined:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. For instance, inhibition of cytochrome P450 enzymes could alter the pharmacokinetics of co-administered drugs .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
The unique structural features of this compound also lend themselves to applications in material science:
- Organic Electronics : Due to its electronic properties, this compound could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for further exploration in electronic applications .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported on a series of cyclopenta[f]chromene derivatives showing potent activity against breast cancer cell lines. The study highlighted that modifications at the phenyl ring significantly impacted cytotoxicity, suggesting that this compound could be a lead compound for further development.
Case Study 2: Neuroprotection
In a neuropharmacology study, researchers investigated the neuroprotective effects of several chromene derivatives on models of oxidative stress-induced neuronal damage. The findings indicated that compounds similar to this compound significantly reduced neuronal death and improved cell viability.
Wirkmechanismus
Der Wirkungsmechanismus von 9-(3-Methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu einer therapeutischen Wirkung führt. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und dem verwendeten Derivat variieren .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogs and their properties:
Functional and Pharmacological Comparisons
- Binding Affinity: The cyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-11(1H)-one analog (1,3-dihydroxy-4-methoxy substituents) demonstrated higher binding affinity to transferrin (iron-binding receptor) than the control drug, forming hydrogen bonds with histidine residues . In contrast, 2,3-dibenzoyltartaric acid-(2R,3R)-, another analog, exhibited broader interactions (lysine, phenylalanine, glutamine, aspartic acid) but lower specificity .
- Lipophilicity and Solubility : Chlorophenyl-substituted analogs (e.g., 9-(4-chlorophenyl)-derivative) exhibit high LogP values (>5), suggesting poor aqueous solubility, whereas hydroxylated derivatives (e.g., 7-hydroxy analog) may offer improved pharmacokinetic profiles .
- Synthetic Accessibility : Compounds like 9a-phenyl-2,3,3a,3b,9a,9b-hexahydro-4H-furo[3',2':3,4]cyclobuta[1,2-b]chromen-4-one are synthesized via energy-transfer sensitized [2+2] photocycloaddition, a method applicable to the target compound with modifications .
Biotransformation and Metabolic Stability
The biotransformation study of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one by Cunninghamella elegans yielded a 7,9-dihydroxy derivative, indicating that fungal systems can hydroxylate unactivated carbons on similar scaffolds.
Key Research Findings and Implications
- Medicinal Chemistry : The PAINS-ok classification of ZINC20592007 (cyclopenta[c]chromen-4(1H)-one core) highlights the need for careful scaffold optimization to avoid promiscuous binding .
- Material Science : High thermal stability (e.g., boiling points >500°C in chlorophenyl analogs) suggests applications in high-temperature resistant materials .
- Synthetic Challenges : The complexity of fused-ring systems necessitates advanced photochemical methods, as seen in the synthesis of 9a-phenyl derivatives .
Biologische Aktivität
9-(3-Methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C22H18O4
- Molecular Weight : 346.38 g/mol
- CAS Number : 500204-85-3
- Structure : The compound features a cyclopenta[c]furochromene backbone, which is known for its diverse biological activities.
Antioxidant Activity
Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, they can scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals effectively. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25.0 | 30.0 |
| Compound B | 20.0 | 28.0 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP (Poly ADP-ribose polymerase) .
Anti-inflammatory Activity
Inflammation plays a key role in many chronic diseases. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Mechanism of Action:
The anti-inflammatory effects are hypothesized to occur via inhibition of NF-kB signaling pathways, which are critical for the expression of various inflammatory mediators .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption properties with moderate bioavailability. Its lipophilicity (LogP = 5.32) suggests good membrane permeability, which is advantageous for oral administration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions. For example, furan and chromene moieties are constructed via acid-catalyzed cyclization of phenolic precursors. Key intermediates, such as 4-amino-9-methoxy-2,3-dihydro-7H-furo[3,2-g]chromen-7-one (CAS 1930-59-2), are purified using column chromatography and characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . For analogs like xanthotoxol (2,3-dihydro-9-hydroxyfuro[3,2-g]chromen-7-one), photocycloaddition strategies are employed to form fused rings .
Q. What spectroscopic techniques are essential for structural elucidation of this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and ring systems. For example, methoxy groups at C-3 or C-9 produce distinct singlet resonances in -NMR .
- X-ray Crystallography : Absolute stereochemistry is resolved via single-crystal X-ray diffraction, as demonstrated for flavone-based photocycloadducts (e.g., 9a-phenyl derivatives) .
- IR Spectroscopy : Functional groups like carbonyls (C=O) and hydroxyls (O-H) are identified via characteristic stretching frequencies .
Q. How are biological activities (e.g., antioxidant, anti-inflammatory) evaluated for this compound?
- Methodological Answer :
- In vitro assays : Antioxidant activity is measured via DPPH radical scavenging; anti-inflammatory effects are assessed using lipoxygenase (LOX) inhibition assays. For marine-derived analogs, bioactivity screening follows protocols in algal extract studies, including dose-response curves and IC calculations .
- Cell-based models : Cytotoxicity is evaluated against cancer cell lines (e.g., MTT assay), with positive controls like doxorubicin .
Advanced Research Questions
Q. How can stereoselectivity challenges in the synthesis of dihydrofurochromenone derivatives be addressed?
- Methodological Answer : Stereoselective synthesis often requires chiral catalysts or enantioselective photocycloadditions. For example, [2+2]-photocycloadditions under UV light with flavone derivatives yield stereochemically defined products, as shown in studies using X-ray crystallography to validate configurations . Computational modeling (e.g., Discovery Studio) aids in predicting transition states and optimizing reaction conditions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity). A systematic approach includes:
- Standardized protocols : Replicate assays under identical conditions (e.g., 37°C, PBS buffer) .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-chloro-9-methoxy derivatives) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like purity (HPLC ≥95%) .
Q. How can computational tools enhance the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier permeability, and metabolic stability. For example, methoxy groups may enhance solubility but reduce membrane permeability .
Key Considerations for Researchers
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to ensure compound integrity before biological testing .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., xanthotoxol) to contextualize bioactivity .
- Ethical Reporting : Adhere to APA standards for methodological transparency, including detailed supplemental data (e.g., NMR spectra, crystallographic files) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
